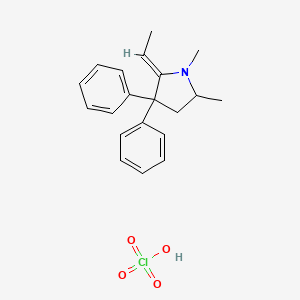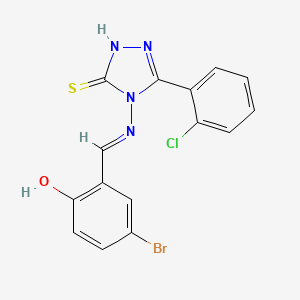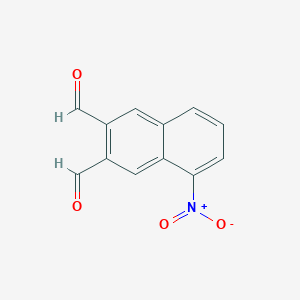
(4-Bromophenyl)(prop-2-yn-1-yl)sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromophenyl)(prop-2-yn-1-yl)sulfane is an organic compound with the molecular formula C9H7BrS. It is a solid substance that is often used in various research and industrial applications. The compound is characterized by the presence of a bromophenyl group and a prop-2-yn-1-yl group attached to a sulfur atom .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)(prop-2-yn-1-yl)sulfane typically involves the reaction of 4-bromothiophenol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromophenyl)(prop-2-yn-1-yl)sulfane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Cycloaddition Reactions: The prop-2-yn-1-yl group can participate in cycloaddition reactions to form cyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Cycloaddition Reactions: Catalysts such as copper(I) iodide (CuI) or palladium(II) acetate (Pd(OAc)2) are often employed.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Cycloaddition Reactions: Products include various cyclic compounds.
Wissenschaftliche Forschungsanwendungen
(4-Bromophenyl)(prop-2-yn-1-yl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of (4-Bromophenyl)(prop-2-yn-1-yl)sulfane involves its interaction with various molecular targets. The bromophenyl group can interact with aromatic receptors, while the prop-2-yn-1-yl group can participate in cycloaddition reactions, leading to the formation of biologically active compounds. The sulfur atom can undergo oxidation, forming reactive intermediates that can interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Bromophenyl)(prop-2-yn-1-yl)amine
- (4-Bromophenyl)(prop-2-yn-1-yl)ether
- (4-Bromophenyl)(prop-2-yn-1-yl)ketone
Uniqueness
(4-Bromophenyl)(prop-2-yn-1-yl)sulfane is unique due to the presence of the sulfur atom, which imparts distinct chemical reactivity compared to its oxygen or nitrogen analogs. The sulfur atom allows for unique oxidation and cycloaddition reactions, making it a valuable compound in synthetic chemistry .
Eigenschaften
Molekularformel |
C9H7BrS |
|---|---|
Molekulargewicht |
227.12 g/mol |
IUPAC-Name |
1-bromo-4-prop-2-ynylsulfanylbenzene |
InChI |
InChI=1S/C9H7BrS/c1-2-7-11-9-5-3-8(10)4-6-9/h1,3-6H,7H2 |
InChI-Schlüssel |
AOUDEEYQDFNHEK-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCSC1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate](/img/structure/B12049749.png)


![N-[3-(aminomethyl)phenyl]-2-furamide](/img/structure/B12049764.png)
![2-({[(4-Bromophenyl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B12049770.png)
![(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinecarboxamide](/img/structure/B12049771.png)


![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12049785.png)

![4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-1-hydroxy-N-{3-[(phenylcarbonyl)amino]phenyl}naphthalene-2-carboxamide](/img/structure/B12049802.png)
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-((E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene)-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B12049811.png)

![3-hydroxy-N-(4-methylpyridin-2-yl)-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12049824.png)
